Lipophilicity Enhancement: A 2.9-Fold Increase in log P Relative to the Dibutyl Analog
The introduction of two branched 2-hexyloctyl groups drastically increases the lipophilicity of the benzaldehyde core, a prerequisite for solubility in non-polar media and homogeneous film formation. The predicted log P for 4-[bis(2-hexyloctyl)amino]benzaldehyde is approximately 11.42 [1]. This represents a 2.9-fold increase over 4-(dibutylamino)benzaldehyde, which has a reported log P of 3.91 , and a 4.4-fold increase over 4-(diethylamino)benzaldehyde, which has a log P of 2.60 . This extreme lipophilicity is the molecular foundation for the compound's distinctive solution processability.
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | log P ≈ 11.42 |
| Comparator Or Baseline | 4-(dibutylamino)benzaldehyde: log P = 3.91; 4-(diethylamino)benzaldehyde: log P = 2.60 |
| Quantified Difference | +7.51 log P units vs. dibutyl analog; +8.82 log P units vs. diethyl analog |
| Conditions | Predicted log P from database (yybyy.com/computed); experimental log P for comparators from ChemDiv and PubChem databases |
Why This Matters
A higher log P directly correlates with enhanced solubility in non-polar processing solvents like chloroform, toluene, and dichloromethane, which are standard for spin-coating and inkjet printing in device fabrication.
- [1] 4-[bis(2-hexyloctyl)amino]benzaldehyde - Physicochemical Properties. yybyy.com Database. CAS 217655-10-2. View Source
